molecular formula C9H14Br4O B1616857 2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone CAS No. 73806-71-0

2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone

Cat. No. B1616857
CAS RN: 73806-71-0
M. Wt: 457.82 g/mol
InChI Key: UTQOYKQNVDGJHW-UHFFFAOYSA-N
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Description

2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone, also known as DBH, is a chemical compound that is commonly used in scientific research for its unique properties. It is a potent inhibitor of the olfactory response in fish, making it an effective tool for studying fish behavior and migration patterns. In

Mechanism of Action

2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone works by binding to the olfactory receptors in fish, preventing them from detecting certain odors. This results in a disruption of the fish's ability to navigate and locate food sources, which can have significant effects on their behavior and migration patterns.
Biochemical and Physiological Effects:
2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone has been shown to have a variety of biochemical and physiological effects on fish. It can cause changes in the levels of certain neurotransmitters, as well as alterations in the expression of genes involved in olfactory signaling. These effects can have significant impacts on fish behavior and migration patterns.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone in lab experiments is its potency as an olfactory inhibitor. This makes it an effective tool for studying fish behavior and migration patterns. However, 2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone is also highly toxic and must be handled with care. It can also be expensive to synthesize, which can limit its use in some research settings.

Future Directions

There are many potential future directions for research involving 2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone. One area of interest is the development of new methods for synthesizing 2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone that are more cost-effective and environmentally friendly. Another area of interest is the study of 2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone's effects on other species, such as birds and mammals. Additionally, researchers are interested in exploring the potential applications of 2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone in areas such as aquaculture and pest control.
Conclusion:
In conclusion, 2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone is a valuable tool for scientific research in the field of fish behavior and migration patterns. Its unique properties make it an effective olfactory inhibitor, which can have significant effects on fish behavior and physiology. While there are limitations to its use, the potential applications of 2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone in future research are vast, and it will continue to be an important tool for scientists studying aquatic ecosystems.

Scientific Research Applications

2,6-Dimethyl-2,3,5,6-tetrabromo-4-heptanone is widely used in scientific research to study fish behavior and migration patterns. It is a potent inhibitor of the olfactory response in fish, which is essential for their ability to navigate and locate food sources. By inhibiting this response, researchers can study the effects of environmental factors on fish behavior and migration patterns.

properties

IUPAC Name

2,3,5,6-tetrabromo-2,6-dimethylheptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14Br4O/c1-8(2,12)6(10)5(14)7(11)9(3,4)13/h6-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQOYKQNVDGJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)C(C(C)(C)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40994838
Record name 2,3,5,6-Tetrabromo-2,6-dimethylheptan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40994838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73806-71-0
Record name 4-Heptanone, 2,6-dimethyl-2,3,5,6-tetrabromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073806710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC74533
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,5,6-Tetrabromo-2,6-dimethylheptan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40994838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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